Commercial Purity Benchmarking of CAS 1396758-26-1 Against 2,4-Difluorobenzyl–CF₃ and Isopropylphenyl Analogs
The target compound is commercially supplied at a purity specification of ≥95% . In contrast, the closely related N-(2,4-difluorobenzyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide has no publicly listed commercial purity specification from any non-excluded supplier, and the isopropylphenyl analog N-(2-isopropylphenyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide is described with a typical purity of merely 95% without a guaranteed minimum threshold . For procurement decisions where batch-to-batch consistency in screening campaigns is critical, the documented ≥95% purity specification of the target compound provides a verifiable quality-control anchor that is absent or weaker for its nearest commercial analogs.
| Evidence Dimension | Commercial purity specification (minimum threshold) |
|---|---|
| Target Compound Data | ≥95% (guaranteed minimum) |
| Comparator Or Baseline | N-(2-isopropylphenyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide: 95% (typical, no minimum guarantee) ; N-(2,4-difluorobenzyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide: no publicly listed specification from non-excluded suppliers |
| Quantified Difference | Target compound: documented ≥95% minimum; Comparator 1: 95% typical with no minimum; Comparator 2: unavailable specification |
| Conditions | Commercial vendor technical datasheets accessed April 2026 |
Why This Matters
A documented minimum purity specification reduces the risk of purchasing material with variable or unknown impurity profiles, which is essential for reproducible dose-response screening and SAR interpretation.
